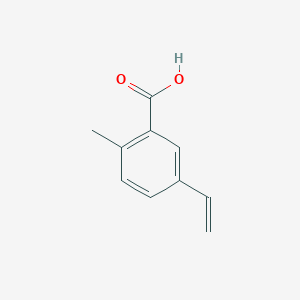

5-Ethenyl-2-methylbenzoic acid

Descripción

5-Ethenyl-2-methylbenzoic acid (C₁₀H₁₀O₂; molecular weight: 162.19 g/mol) is a substituted benzoic acid derivative characterized by a methyl group at the 2-position and an ethenyl (vinyl) group at the 5-position of the aromatic ring . Its structure distinguishes it from other substituted benzoic acids, such as methoxy- or halogenated analogs, which exhibit distinct physicochemical behaviors.

Propiedades

IUPAC Name |

5-ethenyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXXCEDDOHLJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with acetyl chloride, followed by oxidation to introduce the carboxylic acid group. The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the aromatic ring in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions followed by catalytic oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Ethenyl-2-methylbenzoic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Products may include carboxylic acids, aldehydes, and ketones.

Reduction: Products may include alcohols and alkanes.

Substitution: Products may include halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-Ethenyl-2-methylbenzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers.

Biology: The compound may be used in the study of enzyme interactions and metabolic pathways involving aromatic acids.

Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Ethenyl-2-methylbenzoic acid involves its interaction with various molecular targets. The ethenyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for 5-ethenyl-2-methylbenzoic acid and related compounds:

Reactivity and Functional Group Influence

- Ethenyl vs. Methoxy Groups : The ethenyl group in this compound introduces sp² hybridization, enhancing resonance stabilization of the aromatic ring. This contrasts with the electron-donating methoxy group in 5-methoxy-2-methylbenzoic acid, which increases ring electron density and reduces acidity (pKa ~4.5 vs. ~2.5 for the parent benzoic acid) .

- Halogenated Analogs : The iodo substituent in 5-iodo-2-methylbenzoic acid provides a heavy atom effect, influencing crystallinity and UV absorption. It also serves as a precursor for Suzuki-Miyaura cross-coupling reactions, unlike the ethenyl variant .

- Ester Derivatives : Ethyl and methyl esters (e.g., ethyl 2-hydroxy-5-methylbenzoate) exhibit reduced hydrogen-bonding capacity compared to free acids, altering solubility in polar solvents. Hydrolysis under acidic/basic conditions regenerates the parent acid .

Actividad Biológica

5-Ethenyl-2-methylbenzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethenyl group at the 5-position and a methyl group at the 2-position of the benzoic acid structure. This unique configuration influences its interactions with biological systems.

Target Interactions

Benzoic acid derivatives, including this compound, are known to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular functions such as metabolism and signaling.

- Enzyme Interactions : The compound may interact with cytochrome P450 enzymes involved in oxidative stress responses, potentially altering their activity and affecting drug metabolism.

- Cell Membrane Effects : Related compounds have been shown to disrupt cell membrane integrity, leading to electrolyte leakage, which may also be applicable to this compound.

Biochemical Pathways

The compound is involved in several biochemical reactions:

- Oxidation and Reduction : It participates in oxidation-reduction reactions that are critical for cellular metabolism.

- Antioxidant Activity : By upregulating antioxidant genes, it enhances cellular defenses against oxidative damage.

Cytotoxic Effects

Studies have demonstrated that benzoic acid derivatives can influence cell viability. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The cytotoxicity profile of this compound remains to be fully elucidated but is an area of active research.

Research Findings and Case Studies

Several studies have explored the biological activity of benzoic acid derivatives, providing insights into the potential applications of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Ethenyl-2-methylbenzoic acid under controlled laboratory conditions?

- Methodological Answer : A two-step synthesis is commonly employed:

Alkylation : React 2-methylbenzoic acid with ethenyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (THF, 60°C, 12h) to introduce the ethenyl group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization from ethanol/water .

Optimization of reaction time and temperature reduces side products like di-substituted derivatives. Confirm purity via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water elution to remove polar impurities.

- Preparative TLC : Employ silica gel plates (ethyl acetate:hexane = 1:3) for small-scale purification.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation. Purity >95% is achievable .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The ethenyl group shows characteristic doublets at δ 5.2–5.8 ppm (J = 10–12 Hz), while the methyl group appears as a singlet at δ 2.3–2.5 ppm.

- FTIR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and conjugated ethenyl C=C stretch (1640–1680 cm⁻¹) are diagnostic.

- HPLC-MS : Use electrospray ionization (ESI-) to confirm molecular ion [M-H]⁻ at m/z 175.1 .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation of the ethenyl group. For aqueous solutions, adjust pH to 4–5 (prevents decarboxylation) and use within 48 hours .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation (linked to respiratory irritation).

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Replicate Experiments : Confirm reproducibility under identical conditions.

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign coupling patterns.

- Dynamic Effects : Consider rotational barriers in the ethenyl group causing variable splitting; perform variable-temperature NMR (−40°C to 25°C) .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity (e.g., fluorinated derivatives)?

- Methodological Answer :

- Substituent Effects : Replace the methyl group with electron-withdrawing groups (e.g., -CF₃) to modulate acidity (pKa).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitution.

- Parallel Synthesis : Employ robotic liquid handlers to screen 20+ analogs in a 96-well plate format .

Q. How can pharmacological activity (e.g., anti-inflammatory potential) be systematically assessed?

- Methodological Answer :

- In Vitro Assays : Test COX-2 inhibition using a fluorometric kit (IC₅₀ determination).

- Cell Models : Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA.

- Dose-Response : Apply concentrations from 1 nM to 100 µM, with celecoxib as a positive control .

Q. What experimental designs improve yield in large-scale reactions (>10 g)?

- Methodological Answer :

- DOE Approach : Vary catalyst loading (0.1–5 mol%), temperature (50–100°C), and solvent (DMF vs. THF) in a factorial design.

- Continuous Flow : Use microreactors to enhance heat/mass transfer and reduce side reactions.

- In-Line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How can environmental impact be minimized during synthesis?

- Methodological Answer :

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability.

- Catalyst Recovery : Use magnetic Fe₃O₄-supported palladium nanoparticles (reusable for 5 cycles).

- Waste Mitigation : Neutralize acidic byproducts with CaCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.